molecular formula C10H13BrN2 B12995681 (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine

Cat. No.: B12995681
M. Wt: 241.13 g/mol
InChI Key: UTDXEMFYNACIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine is an organic compound with the molecular formula C10H13BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine typically involves the bromination of 5,6,7,8-tetrahydroquinoline followed by amination One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinoline compounds.

Scientific Research Applications

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydroquinolin-5-one
  • 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Uniqueness

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse organic molecules and for exploring new chemical reactions.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

(3-bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanamine

InChI

InChI=1S/C10H13BrN2/c11-8-4-9-7(5-12)2-1-3-10(9)13-6-8/h4,6-7H,1-3,5,12H2

InChI Key

UTDXEMFYNACIEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)Br)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.